molecular formula C9H6BrFN2O B13543921 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine

3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine

Cat. No.: B13543921
M. Wt: 257.06 g/mol
InChI Key: COVMBXFHGQKIMM-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This method is efficient and can be performed under catalyst-free and microwave-assisted conditions . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while cycloaddition reactions can produce a range of isoxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The presence of the bromo and fluoro substituents can influence its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

COVMBXFHGQKIMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NOC(=C2)N

Origin of Product

United States

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